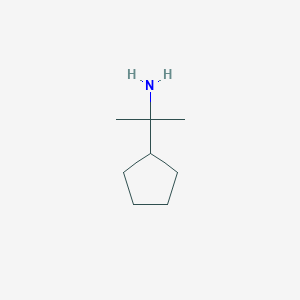

2-Cyclopentylpropan-2-amine

描述

Contextualization within Amine Chemistry and Cycloalkylamine Research

2-Cyclopentylpropan-2-amine is a primary amine where the amino group is attached to a tertiary carbon atom. This carbon is part of an isopropyl group, which is itself attached to a cyclopentane (B165970) ring. Its structure, therefore, combines features of a cycloalkylamine with those of a sterically hindered amine.

In the broader context of amine chemistry, the basicity and nucleophilicity of the nitrogen atom are its most defining chemical characteristics. wikipedia.org Like ammonia (B1221849), amines are basic due to the lone pair of electrons on the nitrogen atom. wikipedia.org The basicity of alkyl amines is influenced by the electronic properties of the attached alkyl groups, which enhance basicity through inductive effects, and by the degree of solvation of the corresponding protonated amine. wikipedia.org For cycloalkylamines, basicity can be a sensitive probe for ring strain. rsc.org Studies have shown that while medium-ring amines are slightly more basic than cyclohexylamine, large-ring amines are slightly less basic, a phenomenon attributed not to enthalpy but to a more negative entropy of protonation arising from conformational restrictions and steric hindrance to solvation. rsc.orgwikipedia.orgresearchgate.net

The compound's structure, featuring a cyclopentyl group, places it within the field of cycloalkylamine research. Cycloalkylamines are prevalent motifs in medicinal chemistry and drug design. google.comgoogle.com They are often incorporated into molecules to modulate pharmacokinetic properties or to interact with biological targets. google.com However, certain secondary or tertiary cycloalkylamines have been considered potential "structural alerts" in drug discovery, as their α-carbon can be oxidized to form reactive iminium ion metabolites. chemistry-reaction.com

The amine in this compound is attached to a tertiary carbon, creating significant steric hindrance around the nitrogen atom. Steric hindrance is known to have a more pronounced effect on nucleophilicity than on basicity. masterorganicchemistry.com Bulky amines, such as t-butylamine, are considerably less nucleophilic than less hindered primary amines, a factor that can be exploited in synthesis to control reactivity. masterorganicchemistry.com

A summary of the key properties for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| CAS Number | 1157560-57-0 |

| Structure | Primary amine with a cyclopentyl and two methyl groups on the α-carbon |

| Predicted pKa | ~10.6 (for related structures) |

Data sourced from publicly available chemical databases.

Historical Perspectives on Related Cycloalkylamines as Synthetic Intermediates

The synthesis of amines is a foundational aspect of organic chemistry, with many methods developed over more than a century. The history of arylcyclohexylamine synthesis, for example, dates back to the early 20th century, with 1-phenylcyclohexan-1-amine first prepared in 1907. wikipedia.org These early syntheses laid the groundwork for the development of important pharmaceutical agents. wikipedia.org

For the synthesis of tertiary alkylamines like this compound, the Ritter reaction is a historically significant and powerful method. First described in the 1940s, this reaction allows for the creation of N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or an alkene under strongly acidic conditions. wikipedia.orgchemistry-reaction.com The resulting amide can then be hydrolyzed to furnish the primary amine. wikipedia.org This method is one of the few that directly installs an amino group onto a tertiary carbon atom. thieme-connect.com A plausible synthesis for this compound using this approach would start from 2-cyclopentylpropan-2-ol.

Other classical and modern methods for amine synthesis are also relevant in a historical context. Reductive amination, such as the Leuckart-Wallach reaction, has long been used to convert ketones and aldehydes to amines. google.com More recent decades have seen the advent of sophisticated transition-metal-catalyzed methods, including asymmetric hydrogenation, for the enantioselective synthesis of chiral amines and their derivatives. dokumen.pub These advanced techniques provide access to complex amine structures that are valuable as intermediates for pharmaceuticals and fine chemicals. dokumen.pub

Significance of the this compound Structural Motif in Advanced Organic Synthesis

The structural motif of this compound—a primary amine on a tertiary carbon atom that is also part of a larger cycloalkyl structure—holds particular significance in advanced organic synthesis. This arrangement is an example of a sterically hindered primary amine, a class of compounds that can serve as valuable building blocks. nih.gov The synthesis of such amines with a fully substituted α-carbon is an active area of research. nih.gov

The geminal dialkyl group (in this case, two methyl groups on the carbon alpha to the amine and cyclopentyl group) is a key feature. The presence of a gem-dialkyl group on a carbon chain is known to influence the rates of cyclization reactions, an observation termed the Thorpe-Ingold effect or gem-dialkyl effect. unipd.itlucp.net This effect can accelerate intramolecular reactions by altering the bond angles and conformational preferences of the acyclic precursor, thus favoring the transition state for ring closure. lucp.net While this compound is not undergoing cyclization itself, its use as an intermediate could impart these conformational biases in subsequent synthetic steps.

Furthermore, the combination of a bulky, lipophilic cycloalkyl group with a primary amine is a common strategy in the design of pharmacologically active molecules. The cycloalkyl moiety can enhance binding to biological targets and improve metabolic stability, while the amine provides a handle for salt formation and further functionalization. Arylcyclohexylamines, a related class, are well-known for their diverse biological activities. wikipedia.org The specific motif of this compound, being a primary aliphatic amine, makes it a useful starting point for the synthesis of more complex secondary and tertiary amines through N-alkylation reactions. wikipedia.org Its sterically hindered nature could allow for selective mono-alkylation, avoiding the over-alkylation that can be problematic with less hindered amines.

Structure

3D Structure

属性

IUPAC Name |

2-cyclopentylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2,9)7-5-3-4-6-7/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNLZMMXGZCFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656374 | |

| Record name | 2-Cyclopentylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157560-57-0 | |

| Record name | 2-Cyclopentylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopentylpropan 2 Amine and Its Derivatives

Direct Synthetic Routes to 2-Cyclopentylpropan-2-amine

Direct synthetic routes focus on the creation of the racemic mixture of this compound from readily available precursors. These methods include reductive amination of ketones, ammonolysis of alkyl halides or esters, and multi-component reactions.

Reductive Amination Strategies from Ketone Precursors

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves the conversion of a ketone to an amine via an intermediate imine. wikipedia.org For the synthesis of this compound, the precursor would be cyclopentyl methyl ketone.

Catalytic hydrogenation is an atom-economical and scalable route for the synthesis of primary amines from the reductive amination of carbonyl compounds with ammonia (B1221849). rsc.org This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbon-nitrogen double bond of the imine intermediate. Various transition metal catalysts, such as those based on nickel, palladium, and rhodium, have been utilized for the hydrogenation of nitriles and reductive amination of ketones. rsc.orgresearchgate.net The reductive amination of cyclopentanone (B42830), a related cyclic ketone, has been studied to produce cyclopentylamine, highlighting the applicability of this method to cyclic ketones. researchgate.netresearchgate.net The reaction is typically carried out in the presence of ammonia and hydrogen gas. researchgate.net

Table 1: Catalysts for Reductive Amination

| Catalyst Type | Precursor | Product | Reference |

|---|---|---|---|

| Heterogeneous Transition Metal | Ketones/Nitriles | Primary Amines | rsc.org |

| Palladium on Carbon | Aromatic Cyanohydrin | Primary Amine | researchgate.net |

The reduction of imines and nitriles offers another pathway to synthesize this compound. Imines, formed from the condensation of a ketone with a primary amine, can be reduced to amines using various reducing agents. masterorganicchemistry.comyoutube.com Similarly, nitriles can be reduced to primary amines. studymind.co.ukyoutube.com

Common reducing agents for these transformations include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing both imines and nitriles. studymind.co.uklibretexts.org

Sodium borohydride (B1222165) (NaBH₄) and Sodium cyanoborohydride (NaBH₃CN): Milder reducing agents often used for the reductive amination of ketones and aldehydes. youtube.comlibretexts.org

Catalytic Hydrogenation: As mentioned previously, hydrogen gas with a metal catalyst (e.g., Ni, Pt) can be used to reduce nitriles to primary amines, often requiring high temperatures and pressures. studymind.co.ukgoogle.com

The synthesis of primary cyclopropylamines from nitriles has been demonstrated through a cooperative Ti(II)- and Lewis acid-mediated coupling with Grignard reagents, showcasing an alternative approach to nitrile reduction. organic-chemistry.org

Ammonolysis Reactions for Alkyl Halide or Ester Precursors

Ammonolysis involves the reaction of a substrate with ammonia, leading to the formation of an amine. tiwariacademy.com This method can be applied to both alkyl halides and esters to synthesize this compound.

The reaction with alkyl halides, known as Hoffmann's ammonolysis, involves heating an alkyl halide with a concentrated solution of ammonia in a sealed tube, often with ethanol (B145695) as a solvent. wikipedia.org This is a nucleophilic substitution reaction where the halogen atom is replaced by an amino group. shaalaa.com The reaction can proceed to form primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. tiwariacademy.comshaalaa.com The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. shaalaa.com

Esters can also undergo ammonolysis to form amides, which can then be reduced to amines. The reaction of an ester with ammonia or an amine is a nucleophilic addition-elimination process. dalalinstitute.comchemistrysteps.com However, since the alkoxy group is a poor leaving group, this reaction is generally less efficient than using acyl chlorides. chemistrysteps.com The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the alkoxy group. wikipedia.orgdalalinstitute.com

Multi-Component Reactions for Carbon-Nitrogen Bond Formation

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all the components. caltech.edubaranlab.org The Ugi reaction is a prominent example of an MCR that can be utilized for the synthesis of α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org

The classical Ugi four-component condensation (U-4CC) involves the reaction of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgnih.gov The reaction is typically exothermic and proceeds quickly upon the addition of the isocyanide. wikipedia.org The mechanism is believed to start with the formation of an imine from the ketone and amine, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.orgnih.gov This methodology offers a convergent and efficient way to generate complex molecules and has been applied in the synthesis of various compounds, including medium-sized rings. nih.gov While not a direct route to this compound itself, the Ugi reaction could be employed to synthesize derivatives of this amine.

Table 2: Key Features of the Ugi Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | wikipedia.org |

| Product | Bis-amide | nih.gov |

| Key Intermediate | Imine | organic-chemistry.org |

Chiral Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure amines is of significant interest, particularly in the pharmaceutical industry. nih.gov Biocatalytic methods and asymmetric catalysis are two primary approaches to achieve this.

Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) are capable of catalyzing the asymmetric reduction of prochiral imines and ketones to produce chiral amines with high enantioselectivity. nih.govnih.gov Protein engineering has been instrumental in expanding the substrate scope and improving the efficiency of these biocatalysts. nih.gov For instance, the synthesis of chiral amines can be accomplished through the reductive amination of a ketone, where an enzyme directs the formation of one enantiomer over the other. nih.gov

Asymmetric synthesis can also be achieved using chiral catalysts. For example, enantioselective synthesis of amines has been demonstrated using Pyrinap ligands in copper-catalyzed reactions. nih.gov Additionally, the enantioselective assembly of complex cyclopentane (B165970) structures has been achieved through organocascade processes utilizing chiral catalysts, which could potentially be adapted for the synthesis of chiral precursors to this compound. nih.gov The synthesis of enantiopure cyclopropane (B1198618) and cyclobutane (B1203170) β-amino acids has also been reported, highlighting the progress in synthesizing chiral carbocyclic amino acids. sci-hub.se

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination is a powerful and direct method for the synthesis of chiral amines from prochiral ketones. nju.edu.cn This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by the stereoselective reduction of the resulting imine or enamine intermediate. nju.edu.cn For a sterically demanding ketone like 2-cyclopentylpropan-2-one, the precursor to this compound, this approach requires highly effective catalysts to overcome steric hindrance and achieve high enantioselectivity.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands, are often employed for the direct asymmetric reductive amination of ketones. researchgate.net These catalysts facilitate the hydrogenation of the C=N bond of the in situ-formed imine with high facial selectivity. The choice of ligand is crucial for inducing asymmetry and is often tailored to the specific substrate. For bulky ketones, ligands with large steric footprints may be necessary to create a well-defined chiral pocket around the catalytic center.

Another significant challenge in the direct reductive amination of bulky ketones is the competing reduction of the ketone to the corresponding alcohol. nju.edu.cn Careful optimization of reaction conditions, including pressure, temperature, solvent, and the choice of reducing agent (commonly H₂ gas), is essential to favor the amination pathway.

| Catalyst System | Amine Source | Key Features | Potential Challenges |

| Iridium-based catalysts with chiral phosphoramidite (B1245037) ligands | Primary alkyl amines | Effective for a range of ketones, tunable ligands. researchgate.net | Substrate scope for bulky ketones may be limited. |

| Ruthenium-based catalysts | Ammonia or ammonium salts | Can provide direct access to primary amines. | Over-alkylation to secondary and tertiary amines can be a side reaction. |

| Chiral auxiliaries (e.g., tert-butanesulfinamide) | N/A | Forms a chiral imine intermediate that directs nucleophilic addition. beilstein-journals.orgnih.govyale.edu | Requires stoichiometric use of the auxiliary and subsequent removal. |

Stereoselective Transformations Utilizing Chiral Catalysts or Auxiliaries

Beyond direct reductive amination, other stereoselective transformations can be employed to synthesize this compound. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliaries: A well-established strategy involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide. yale.edu This approach involves the condensation of the chiral auxiliary with the ketone (2-cyclopentylpropan-2-one) to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of an organometallic reagent (e.g., a methyl Grignard or organolithium reagent) to the C=N bond occurs with high diastereoselectivity, directed by the chiral sulfinyl group. beilstein-journals.orgnih.gov The auxiliary can then be readily cleaved under acidic conditions to afford the desired chiral primary amine. This method offers a high degree of stereocontrol and is applicable to a wide range of ketones.

Chiral Catalysts for Nucleophilic Addition: Asymmetric nucleophilic addition to imines catalyzed by chiral metal complexes or organocatalysts is another powerful approach. For instance, chiral Lewis acids can activate the imine towards nucleophilic attack, while the chiral ligand environment dictates the facial selectivity of the addition. Similarly, organocatalysts can promote the enantioselective addition of nucleophiles to imines.

| Method | Chiral Source | Description | Advantages |

| Chiral Auxiliary Addition | tert-Butanesulfinamide | Condensation with ketone to form a chiral imine, followed by diastereoselective nucleophilic addition and auxiliary removal. beilstein-journals.orgnih.govyale.edu | High stereoselectivity, broad substrate scope, reliable. |

| Catalytic Asymmetric Addition | Chiral Lewis acids or organocatalysts | Catalytic activation of an achiral imine for enantioselective nucleophilic addition. | Atom-economical (catalytic use of chiral source). |

Enzymatic Synthesis and Biocatalytic Approaches for Analogues

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) can catalyze the asymmetric synthesis of amines with excellent enantioselectivity under mild reaction conditions.

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to a prochiral ketone. For the synthesis of this compound, a suitable TA would need to accept the sterically demanding 2-cyclopentylpropan-2-one as a substrate. While wild-type TAs often have limited substrate scope for bulky ketones, protein engineering and directed evolution have been successfully employed to develop mutant enzymes with enhanced activity and selectivity towards such challenging substrates.

Amine Dehydrogenases (AmDHs): Amine dehydrogenases catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. frontiersin.org This approach is highly atom-economical as it directly incorporates ammonia. Similar to TAs, the substrate scope of native AmDHs for bulky ketones can be a limitation, necessitating enzyme engineering to develop suitable biocatalysts.

Imine Reductases (IREDs): Imine reductases catalyze the asymmetric reduction of pre-formed imines to chiral amines. This two-step, one-pot process involves the initial formation of the imine from the ketone and an amine, followed by the IRED-catalyzed reduction. IREDs often exhibit broad substrate specificity and high enantioselectivity.

| Enzyme Class | Reaction | Cofactor | Advantages | Considerations |

| Transaminase (TA) | Asymmetric aminotransferase | Pyridoxal phosphate (B84403) (PLP) | High enantioselectivity, mild conditions. | Substrate scope for bulky ketones can be limited. |

| Amine Dehydrogenase (AmDH) | Reductive amination with ammonia | NADH/NADPH | Atom-economical, direct use of ammonia. frontiersin.org | Cofactor recycling is required. |

| Imine Reductase (IRED) | Asymmetric imine reduction | NADH/NADPH | Broad substrate scope, high enantioselectivity. | Requires imine formation prior to reduction. |

Alternative Synthetic Approaches to Related Cyclopentyl Amine Structures

Cyclopentanone Derivatization Routes for Amine Introduction

An alternative strategy for the synthesis of cyclopentyl amines involves the derivatization of readily available cyclopentanone. This approach allows for the construction of the carbon skeleton prior to the introduction of the amine functionality.

One common method is the reductive amination of cyclopentanone itself to produce cyclopentylamine. researchgate.netresearchgate.netscite.ai This reaction can be carried out using various reducing agents in the presence of ammonia or an amine. For example, catalytic hydrogenation over a nickel or ruthenium catalyst is an effective method. researchgate.net While this provides a simple cyclopentylamine, further elaboration would be required to synthesize this compound.

A more direct route from a cyclopentanone derivative would involve the reaction of cyclopentanone with an appropriate organometallic reagent to introduce the propan-2-yl group, followed by conversion of the resulting tertiary alcohol (2-cyclopentylpropan-2-ol) to the amine. nih.gov

Functional Group Interconversions Leading to the Amine

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. organic-chemistry.orgimperial.ac.uk This approach can be applied to the synthesis of this compound from precursors containing other functional groups.

A plausible route would involve the synthesis of the corresponding tertiary alcohol, 2-cyclopentylpropan-2-ol, which can be prepared via the Grignard reaction between cyclopentyl magnesium bromide and acetone. The tertiary alcohol can then be converted to the amine through a variety of methods. For example, a Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid, would yield an N-alkyl amide that can be subsequently hydrolyzed to the primary amine.

Another FGI approach is the conversion of the tertiary alcohol to an alkyl halide, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting tertiary azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Methodological Advancements in the Synthesis of this compound

Recent advancements in synthetic methodology offer promising avenues for the efficient and stereoselective synthesis of sterically hindered amines like this compound. The development of more active and selective catalysts for asymmetric reductive amination continues to be a major focus. Novel chiral ligands are being designed to accommodate bulky substrates and provide higher enantioselectivities.

In the realm of biocatalysis, the use of data-driven enzyme engineering and directed evolution is rapidly expanding the substrate scope of enzymes like transaminases and amine dehydrogenases. nih.gov This allows for the creation of custom biocatalysts tailored for the synthesis of specific, structurally complex amines.

Furthermore, the development of novel amination reagents and reactions is also contributing to this field. For instance, new methods for the direct C-H amination of alkanes could potentially provide a more direct route to such compounds, although controlling the regioselectivity for a specific tertiary carbon remains a significant challenge. The combination of different catalytic systems, such as chemo- and biocatalysis, in one-pot or cascade reactions is also a promising strategy for streamlining the synthesis of complex chiral amines.

Chemical Reactivity and Transformation Pathways of 2 Cyclopentylpropan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The non-bonding electron pair on the nitrogen atom of 2-Cyclopentylpropan-2-amine is the center of its nucleophilic character, readily attacking electron-deficient centers to form new chemical bonds.

Alkylation involves the formation of a new carbon-nitrogen bond through the reaction of the amine with an alkylating agent, typically an alkyl halide. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. This process can proceed sequentially, leading to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.

Table 1: Potential Products of Alkylation Reactions

| Reactant | Alkylating Agent | Product | Product Class |

| This compound | Methyl Iodide | N-methyl-2-cyclopentylpropan-2-amine | Secondary Amine |

| N-methyl-2-cyclopentylpropan-2-amine | Methyl Iodide | N,N-dimethyl-2-cyclopentylpropan-2-amine | Tertiary Amine |

| N,N-dimethyl-2-cyclopentylpropan-2-amine | Methyl Iodide | (2-Cyclopentylpropan-2-yl)trimethylammonium iodide | Quaternary Ammonium Salt |

This compound readily undergoes acylation when treated with reactive carboxylic acid derivatives such as acid chlorides or acid anhydrides. masterorganicchemistry.com In this nucleophilic acyl substitution reaction, the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This leads to the displacement of the leaving group (e.g., chloride) and the formation of a stable N-substituted amide. masterorganicchemistry.com

Table 2: Acylation Reaction Example

| Reactant | Acylating Agent | Product |

| This compound | Acetyl Chloride | N-(2-Cyclopentylpropan-2-yl)acetamide |

Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines, also known as Schiff bases. chemistrysteps.compressbooks.pub The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields an iminium ion, which is then deprotonated to give the final imine product. pressbooks.pub These condensation reactions involve the combination of two molecules to form a larger one, with the concurrent loss of a small molecule like water. libretexts.orglibretexts.org

Table 3: Imine Formation from this compound

| Carbonyl Compound | Product (Imine) |

| Aldehyde (R-CHO) | N-(2-Cyclopentylpropan-2-yl)alkanimine |

| Ketone (R-CO-R') | N-(2-Cyclopentylpropan-2-yl)alkan-2-imine |

The formation of an amide linkage is a significant transformation for primary amines. Amides are commonly synthesized by reacting an amine with a carboxylic acid or its derivatives. libretexts.orgyoutube.com The most efficient methods involve using activated carboxylic acid derivatives like acid chlorides. masterorganicchemistry.com Direct reaction with a carboxylic acid is also possible but typically requires high temperatures or the use of a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the removal of water. masterorganicchemistry.comyoutube.com This is because amines and carboxylic acids first undergo an acid-base reaction to form a salt, which must then be heated to drive off water. masterorganicchemistry.com

Electrophilic Transformations Involving the Amine Group

While the amine group is primarily nucleophilic, it can undergo transformations initiated by electrophilic reagents that target the nitrogen atom.

The reaction of primary aliphatic amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, is known as diazotization. organic-chemistry.orgbyjus.com For primary aliphatic amines like this compound, this reaction leads to the formation of a highly unstable alkyldiazonium salt. organic-chemistry.org This intermediate rapidly decomposes, losing nitrogen gas (N2) to generate a carbocation. organic-chemistry.org This carbocation is non-selective and can undergo a mixture of subsequent reactions, including substitution with any nucleophile present in the medium (e.g., water to form an alcohol), elimination to yield an alkene, and molecular rearrangements to form more stable carbocations. organic-chemistry.orgnih.gov This contrasts with primary aromatic amines, which form relatively stable diazonium salts under similar conditions. organic-chemistry.orglibretexts.org

Table 4: Potential Products from the Diazotization of this compound

| Intermediate | Reaction Pathway | Potential Product(s) |

| 2-Cyclopentylpropan-2-yldiazonium ion | Decomposition via Carbocation | 2-Cyclopentylpropan-2-ol (Substitution), 2-Cyclopentylpropene (Elimination), Rearranged Alcohols/Alkenes |

Oxidation Reactions of the Amine

The oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and imines, depending on the oxidant and reaction conditions. For a sterically hindered amine like this compound, the accessibility of the nitrogen lone pair and the alpha-protons is significantly reduced, which influences the outcome of oxidation reactions.

In the presence of mild oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), the initial oxidation product would likely be the corresponding N-hydroxylamine. However, these intermediates are often unstable and can be further oxidized.

With stronger oxidizing agents or under catalytic conditions, different pathways can be accessed. For instance, the use of metal catalysts in the presence of an oxygen source can facilitate oxidative dehydrogenation. acs.org In the case of this compound, this would lead to the formation of an imine. The steric bulk around the nitrogen atom might necessitate harsher reaction conditions or more active catalysts to achieve this transformation. nih.gov

Another potential oxidation pathway for sterically hindered amines involves the formation of persistent nitroxyl (B88944) radicals. This is particularly well-documented for 2,2,6,6-tetramethylpiperidine (B32323) derivatives. While this compound is acyclic, the steric hindrance provided by the cyclopentyl and isopropyl groups could potentially stabilize a nitroxyl radical intermediate upon one-electron oxidation.

The table below summarizes the expected products from the oxidation of this compound under different conceptual conditions. Due to the lack of specific experimental data, the yields and specific reagents are illustrative of general transformations for sterically hindered secondary amines.

Table 1: Conceptual Oxidation Reactions of this compound

| Oxidizing System (Conceptual) | Potential Product | Product Type |

| H₂O₂ or RCO₃H | 2-Cyclopentyl-N-hydroxypropan-2-amine | N-Hydroxylamine |

| Metal Catalyst (e.g., Ru, Au) + O₂ | 2-Cyclopentyl-N-(propan-2-ylidene)amine | Imine |

| One-electron oxidant | 2-Cyclopentyl(propan-2-yl)aminoxyl | Nitroxyl Radical |

Reactivity of the Cyclopentyl Moiety in Conjunction with the Amine

The presence of the amine group can influence the reactivity of the adjacent cyclopentyl ring, particularly in the context of modern synthetic methodologies such as C-H activation.

The direct functionalization of unactivated C(sp³)–H bonds is a significant area of research in organic chemistry. In many cases, a directing group is employed to position a metal catalyst in proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization. acs.orgnih.gov For this compound, the amine itself could conceptually act as a directing group.

Transition metal catalysts, such as those based on palladium or rhodium, are commonly used for C–H activation. acs.org In a hypothetical scenario, the nitrogen atom of this compound could coordinate to the metal center. This would bring the catalyst into close proximity to the C–H bonds of the cyclopentyl ring. Intramolecular C–H activation could then occur, forming a metallacyclic intermediate. The regioselectivity of this process would be influenced by the ring size of the resulting metallacycle and the steric environment of the C–H bonds on the cyclopentyl ring.

Generally, the formation of five- or six-membered metallacycles is favored. In this case, activation of the C2 or C5 positions of the cyclopentyl ring would lead to a five-membered metallacycle, while activation of the C3 or C4 positions would result in a six-membered metallacycle. The steric bulk of the propan-2-amine substituent would likely influence the preferred conformation of the coordinated amine and thus the regiochemical outcome of the C–H activation.

It is important to note that such direct C–H activation directed by a simple, unprotected secondary amine is challenging. Often, the amine is converted into a more effective directing group (e.g., a pyridine (B92270) or picolinamide) to achieve high efficiency and selectivity. researchgate.net Therefore, the direct C–H activation of the cyclopentyl moiety in this compound remains a conceptual possibility that would likely require the development of highly specialized catalytic systems.

Stereochemical Outcomes in Reactions of this compound

Assuming that this compound is available in an enantiomerically pure form (i.e., with a defined stereochemistry at the C1 position of the cyclopentyl ring and/or the tertiary carbon of the propan-2-amine moiety if it were substituted differently), its stereocenter(s) could influence the stereochemical outcome of subsequent reactions.

If a new stereocenter is created during a reaction of an enantiomerically pure starting material, the formation of diastereomers is possible. The existing stereocenter(s) in this compound could exert diastereoselective control through steric or electronic effects.

For example, in a hypothetical C–H functionalization of the cyclopentyl ring, the approach of the catalyst and the subsequent delivery of a new functional group could be biased to one face of the ring by the bulky propan-2-amine substituent. This would lead to the preferential formation of one diastereomer over the other. The level of diastereoselectivity would depend on the nature of the catalyst, the reaction conditions, and the specific C–H bond being functionalized. nih.gov

Similarly, if the amine nitrogen were to be functionalized to create a chiral center (for instance, through the formation of a stable N-oxide with three different substituents on the nitrogen), the existing stereocenter(s) in the molecule could direct the approach of the oxidizing agent, leading to a diastereomeric excess of one N-oxide isomer.

Enantioselective processes involve the conversion of a prochiral substrate into a chiral product with a preference for one enantiomer. If this compound were used as a chiral ligand or auxiliary in a reaction, it could induce enantioselectivity in the product.

"Chiral memory" refers to the retention of stereochemical information in a reactive intermediate that is achiral or rapidly racemizing. In the context of this compound, if a reaction were to proceed through an intermediate where the original stereocenter is temporarily lost (e.g., formation of an iminium ion from the amine), the chiral information could be retained in the conformation of the intermediate, leading to a stereoselective outcome in the subsequent step. The bulky cyclopentyl group could play a crucial role in maintaining a specific conformation of such an intermediate, thus preserving the chiral memory.

Given the lack of specific studies on this molecule, the discussion of diastereoselective control and enantioselective processes remains conceptual. However, based on general principles of asymmetric synthesis, the inherent chirality of this compound would be expected to influence the stereochemical course of its reactions. nih.govacs.org

Computational and Theoretical Investigations of 2 Cyclopentylpropan 2 Amine

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule such as 2-Cyclopentylpropan-2-amine. These studies provide insights into the molecule's three-dimensional shape (conformation) and the distribution of its electrons (electronic structure).

Detailed Research Findings: A computational study would begin by optimizing the geometry of this compound to find its most stable conformation(s). This involves calculating the potential energy of various spatial arrangements of the atoms. For a molecule with a flexible cyclopentyl ring and a rotatable propan-2-amine side chain, multiple low-energy conformers may exist.

Key parameters derived from these calculations include:

Bond Lengths and Angles: Precise predictions of the distances between atoms and the angles they form.

Dihedral Angles: Defining the twist of the cyclopentyl ring and the orientation of the amine substituent.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group would be an area of high negative potential.

| Parameter | Hypothetical Calculated Value | Significance |

| Lowest Energy Conformer | Chair/Envelope hybrid for cyclopentane (B165970) | Represents the most probable shape of the molecule in the gas phase. |

| HOMO Energy | e.g., -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | e.g., +1.2 eV | Indicates the energy of the lowest energy state for an added electron; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | e.g., 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | e.g., 1.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative examples of data that would be generated from quantum chemical calculations and are not based on published results for this compound.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling can be used to map the entire energy landscape of a chemical reaction involving this compound. This allows for the elucidation of reaction mechanisms, identification of transient intermediates, and determination of activation energies, which govern the reaction rate. For instance, the reaction of the amine group with an electrophile could be modeled.

Detailed Research Findings: Researchers use computational methods to locate the structures of reactants, products, and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

A typical computational workflow includes:

Reactant and Product Optimization: The geometries of the starting materials and final products are fully optimized.

Transition State Search: Sophisticated algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: This analysis confirms that the located structures are true minima (reactants, products) or first-order saddle points (transition states) and provides the zero-point vibrational energy (ZPVE).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state downhill to the connected reactant and product, confirming the proposed mechanism.

For example, in a hypothetical N-alkylation reaction, modeling could reveal whether the reaction proceeds through a concerted SN2 mechanism or a stepwise pathway. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. scispace.com

| Reaction Step | Structure Type | Relative Energy (kcal/mol) | Key Feature |

| Reactants | This compound + CH₃I | 0.0 | Separated molecules |

| Transition State | [H₂N(CH₃)---C---I] complex | e.g., +25.0 | Elongated C-I bond, forming N-C bond |

| Products | N-methylated amine + HI | e.g., -10.0 | Formation of the final products |

Note: This table provides a hypothetical energy profile for an N-alkylation reaction to illustrate the type of data generated. It is not based on published results.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic signatures of this compound, which is invaluable for interpreting experimental data or identifying the molecule. While basic identification data is excluded, theoretical predictions can provide deeper insights into the molecule's vibrational modes and electronic transitions.

Detailed Research Findings:

Infrared (IR) Spectroscopy: Frequency calculations performed after geometry optimization yield the vibrational frequencies and intensities of the molecule's normal modes. mdpi.com These can be visualized to understand the specific atomic motions (e.g., N-H stretches, C-H bends, ring puckering modes) responsible for each peak in an experimental IR spectrum. mdpi.com Theoretical spectra can help assign complex experimental spectra, especially in regions where multiple vibrational modes overlap. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (δ) of ¹H and ¹³C atoms by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These predictions are highly sensitive to the molecule's conformation and electronic environment, aiding in the assignment of complex NMR spectra.

| Spectroscopic Data | Predicted Feature | Associated Molecular Motion/Environment |

| Infrared (IR) | ~3300-3400 cm⁻¹ | Asymmetric and symmetric N-H stretching of the primary amine group. |

| Infrared (IR) | ~1450 cm⁻¹ | Scissoring vibration of the CH₂ groups in the cyclopentyl ring. |

| ¹³C NMR | High δ for C attached to N | The electronegative nitrogen atom deshields the adjacent carbon nucleus. |

| ¹H NMR | Distinct shifts for axial/equatorial H | The different magnetic environments of protons on the puckered cyclopentyl ring. |

Note: This table illustrates the types of spectroscopic predictions that can be made. The specific values are representative and not from a dedicated study on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For this compound, MD simulations are ideal for exploring its conformational landscape and how it interacts with other molecules, such as a solvent or a biological receptor. nih.gov

Detailed Research Findings: An MD simulation starts with an initial structure and calculates the forces on each atom, then uses Newton's laws of motion to predict their positions and velocities a short time step later. Repeating this process millions of times generates a trajectory that reveals the molecule's dynamic nature.

Key applications include:

Conformational Sampling: MD can explore the different puckering conformations of the cyclopentyl ring and the rotation of the side chain, revealing the relative populations of different conformers and the energy barriers between them. mdpi.com

Solvation Analysis: By simulating the molecule in a box of solvent molecules (e.g., water), one can study the structure of the solvation shell. This includes analyzing the number and lifetime of hydrogen bonds between the amine group and surrounding water molecules.

Intermolecular Interactions: MD is widely used to study how a ligand like this compound might bind to a protein. nih.gov The simulation can reveal key interactions (hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex and calculate the binding free energy. nih.gov

Structure-Activity Relationship (SAR) Modeling of Analogues (Theoretical Aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov While no specific SAR studies on this compound analogues are published, the theoretical framework is well-established. mdpi.com

Detailed Research Findings: The goal of SAR modeling is to create a mathematical model that can predict the activity of new, unsynthesized analogues. mdpi.com This is a cornerstone of rational drug design. The process involves:

Dataset Assembly: A collection of analogue molecules with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Generation: Statistical or machine learning methods (e.g., multiple linear regression, random forest, support vector machines) are used to build a model that links the descriptors to the activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. mdpi.com

For analogues of this compound, a QSAR model could explore how modifications to the cyclopentyl ring (e.g., adding substituents) or the amine group (e.g., changing to a secondary or tertiary amine) affect a specific biological endpoint. The resulting model provides insights into which molecular features are crucial for activity. researchgate.netnih.gov

2 Cyclopentylpropan 2 Amine As a Versatile Building Block in Organic Synthesis

Integration into Complex Molecular Architectures

The incorporation of specific amine fragments is a cornerstone of synthesizing complex molecules, including pharmaceuticals and materials. The structural characteristics of 2-Cyclopentylpropan-2-amine make it an intriguing candidate for creating intricate molecular frameworks.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. nih.gov The synthesis of these rings often involves the reaction of an amine with a suitable electrophilic partner. While specific literature detailing the use of this compound in these reactions is scarce, its role can be inferred from general synthetic principles. As a secondary amine, it could participate in condensation and cyclization reactions to form various saturated or partially unsaturated heterocyclic systems.

For instance, it could theoretically react with dicarbonyl compounds or their equivalents to form five or six-membered rings. However, the significant steric bulk around the nitrogen atom would likely necessitate more forcing reaction conditions compared to less hindered amines and could influence the regioselectivity of the cyclization.

Table 1: Potential Heterocyclic Scaffolds from Amine Precursors

| Heterocycle Class | General Precursors | Potential Role of this compound |

|---|---|---|

| Pyrrolidines | 1,4-dihalides, 1,4-diols (or their activated derivatives) + Primary/Secondary Amine | Could act as the nitrogen source in nucleophilic substitution reactions to form N-substituted pyrrolidines. |

| Piperidines | 1,5-dihalides, 1,5-dicarbonyls + Primary/Secondary Amine | Could participate in reductive amination with 1,5-dicarbonyls or cyclization with 1,5-dihalides. |

This table illustrates general synthetic pathways; specific application of this compound would require empirical validation.

The construction of polycyclic molecules often relies on intramolecular reactions where an existing ring helps to direct the formation of a new one. An amine moiety, such as that in this compound, can be tethered to another reactive group within a molecule. The cyclopentyl group could serve as a bulky stereodirecting group, influencing the conformational preferences of the transition state in a cyclization reaction, thereby favoring the formation of one stereoisomer over others. This is particularly relevant in cascade reactions where multiple bonds and stereocenters are formed in a single operation.

Beyond heterocycles, amines are crucial for synthesizing functionalized acyclic and cyclic organic compounds. springernature.com The this compound moiety could be introduced into a molecule to modify its properties, such as basicity, lipophilicity, and steric profile. For example, it could be used in Mannich-type reactions or as a directing group for C-H functionalization, where the amine coordinates to a metal catalyst and directs a reaction to a specific nearby C-H bond. While methods for the functionalization of alicyclic amines are established, the use of this specific amine as a reagent to build other functionalized alicyclic structures remains an area for exploration. springernature.comnih.govdoaj.org

Role in Asymmetric Synthesis as a Chiral Scaffold or Precursor

Assuming the availability of enantiomerically pure this compound, its chiral nature opens up significant possibilities in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

Chiral amines are frequently used as ligands that coordinate to transition metals, forming catalysts for a wide range of enantioselective transformations. mdpi.com They are also used directly as organocatalysts, for example, in enamine and iminium ion catalysis. The effectiveness of a chiral amine in these roles depends on its ability to create a well-defined, asymmetric environment around the reactive center.

The structure of this compound, with a stereocenter at the 1-position of the cyclopentyl ring (if substituted) or potentially resolvable atropisomers depending on its synthesis, could be derivatized to create novel chiral ligands. For instance, functional groups could be installed on the cyclopentyl ring, allowing it to coordinate to a metal center. The bulky framework would create a distinct chiral pocket, potentially inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or C-H functionalization. mdpi.comnih.gov

Table 2: Comparison of Chiral Amine Scaffolds in Catalysis

| Catalyst Type | Common Chiral Amine Scaffold | Potential Features of a this compound-based Catalyst |

|---|---|---|

| Chiral Ligand | Proline, Cinchona Alkaloids, BINAP, Salen | Could provide a rigid, sterically demanding environment. The cyclopentyl ring offers a scaffold for further functionalization to create bidentate or tridentate ligands. |

| Organocatalyst | Prolinol ethers, Diarylprolinol silyl (B83357) ethers | Could be used to form chiral iminium or enamine intermediates, with the bulky substituent controlling the facial selectivity of the subsequent reaction. organic-chemistry.org |

This table provides a conceptual comparison; the performance of a catalyst based on this compound is hypothetical.

Stereodivergent synthesis allows for the selective production of any possible stereoisomer of a product by tuning the catalyst or reaction conditions. rsc.org Chiral amines can be employed as "chiral auxiliaries," where they are temporarily attached to a substrate to direct a stereoselective reaction and are subsequently removed.

An enantiopure form of this compound could serve as such an auxiliary. By forming an amide or imine with a prochiral substrate, the bulky and defined shape of the amine could effectively shield one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. The choice of a specific enantiomer of the amine auxiliary would determine which product stereoisomer is formed, providing a pathway to different diastereomers. The development of enzymatic routes and protein engineering offers powerful tools for the synthesis of such chiral amines, which can then be applied in these complex synthetic strategies. nih.gov

Derivatization Strategies for Enhanced Synthetic and Analytical Utility

The primary amine group of this compound is a key functional handle that allows for a multitude of chemical modifications. These derivatization strategies are pivotal not only for synthesizing new molecular entities with tailored properties but also for enhancing its detectability and separation in analytical methodologies. By converting the amine into different functional groups, chemists can modulate its physical, chemical, and biological characteristics, thereby expanding its utility as a versatile building block. The following sections detail specific strategies for the derivatization of this compound.

Introduction of Functional Tags for Chromatography and Detection

Primary amines like this compound often lack strong chromophores or fluorophores, making their detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-VIS) or fluorescence detectors challenging. semanticscholar.org Chemical derivatization is a widely employed pre-column or post-column strategy to attach a "tag" to the amine, thereby improving its chromatographic behavior and enhancing detection sensitivity. semanticscholar.orgnih.gov This process involves reacting the amine with a derivatizing agent to form a stable product with desirable analytical properties.

The introduction of these functional tags can:

Enhance UV-VIS absorption: By attaching a chromophoric group, the derivative can be detected at specific wavelengths with high sensitivity. researchgate.net

Induce fluorescence: Attaching a fluorophore allows for highly sensitive detection using fluorescence detectors. libretexts.org

Improve chromatographic separation: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape and resolution on various HPLC columns. semanticscholar.org

Increase ionization efficiency for mass spectrometry (MS): Tagging can improve the analyte's response in MS detection, aiding in quantification and structural elucidation. nih.govrsc.org

A variety of reagents are available for the derivatization of primary amines. The choice of reagent depends on the analytical method, the nature of the sample matrix, and the desired sensitivity. semanticscholar.orgnih.gov

Table 1: Common Derivatizing Agents for Primary Amines like this compound

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method | Advantages of the Derivative |

|---|---|---|---|---|

| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | DNS-Cl | Primary and secondary amines, phenols | Fluorescence, UV | High stability, excellent fluorescence, good for low concentration analysis. nih.govlibretexts.orgrsc.org |

| Benzoyl chloride | BC | Primary and secondary amines, alcohols | UV, MS | Enhances UV detection and improves ionization efficiency in mass spectrometry. nih.govacs.org |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary and secondary amines | Fluorescence, UV | Forms highly fluorescent and UV-active derivatives. nih.govlibretexts.org |

| o-Phthalaldehyde | OPA | Primary amines (in the presence of a thiol) | Fluorescence | Rapid reaction, forms highly fluorescent isoindole products. nih.govlibretexts.org |

| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Primary and secondary amines | Visible | Forms stable, colored derivatives suitable for visible detection. researchgate.netrsc.org |

The reaction of this compound with these reagents typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic center of the derivatizing agent, leading to the formation of a stable covalent bond (e.g., a sulfonamide with dansyl chloride or an amide with benzoyl chloride). These reactions are generally fast and can be performed under mild conditions. nih.gov For instance, derivatization with benzoyl chloride follows a base-catalyzed Schotten-Baumann reaction mechanism. acs.org The resulting derivatives, such as N-(2-Cyclopentylpropan-2-yl)benzamide or N-(2-Cyclopentylpropan-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, possess significantly enhanced detectability compared to the parent amine.

Formation of Amine-Type Derivatives with Specific Chemical Properties

Beyond analytical tagging, the primary amine of this compound can be converted into a range of other amine-type derivatives, such as amides, sulfonamides, and Schiff bases. These transformations are fundamental in organic synthesis for creating new compounds with distinct and predictable chemical, physical, and pharmacological properties.

Amide Formation: The reaction of this compound with carboxylic acids or their derivatives (like acid chlorides and anhydrides) is a robust and widely used method to form amides. libretexts.org The resulting N-(2-Cyclopentylpropan-2-yl) amides can exhibit altered solubility, stability, and biological activity compared to the starting amine. The synthesis is typically straightforward, often involving the reaction of the amine with an acid chloride in the presence of a base to neutralize the HCl byproduct. hud.ac.uk

Reaction: R-COCl (Acid chloride) + H₂N-C(CH₃)₂-Cyclopentane (this compound) → R-CONH-C(CH₃)₂-Cyclopentane (Amide) + HCl

Sulfonamide Formation: Sulfonamides are an important class of compounds in medicinal chemistry. cbijournal.com They can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base like pyridine (B92270). cbijournal.com This reaction is analogous to amide formation and yields stable N-(2-Cyclopentylpropan-2-yl)sulfonamides. organic-chemistry.org The properties of the resulting sulfonamide can be tuned by varying the substituent on the sulfonyl chloride.

Reaction: R-SO₂Cl (Sulfonyl chloride) + H₂N-C(CH₃)₂-Cyclopentane (this compound) → R-SO₂NH-C(CH₃)₂-Cyclopentane (Sulfonamide) + HCl

Schiff Base Formation: Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. researchgate.netijacskros.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.comnih.gov The formation of a Schiff base from this compound introduces a C=N double bond, which can be a key structural motif in various chemical contexts, including coordination chemistry and as an intermediate for further synthetic transformations. nih.govresearchgate.net

Reaction: R-CHO (Aldehyde) + H₂N-C(CH₃)₂-Cyclopentane (this compound) ⇌ R-CH=N-C(CH₃)₂-Cyclopentane (Schiff Base) + H₂O

The table below summarizes these derivatization reactions, highlighting the reagents used and the key characteristics of the resulting products.

Table 2: Synthesis of Amine-Type Derivatives from this compound

| Derivative Type | Reagent Class | General Structure of Product | Key Properties and Applications |

|---|---|---|---|

| Amide | Acid Chlorides, Carboxylic Acids, Anhydrides | R-CONH-C(CH₃)₂-Cyclopentane | Generally stable, neutral compounds; common in pharmaceuticals and polymers. |

| Sulfonamide | Sulfonyl Chlorides | R-SO₂NH-C(CH₃)₂-Cyclopentane | Stable, acidic N-H proton; widely used in drug development. cbijournal.com |

Catalytic Applications and Catalysis Development Involving 2 Cyclopentylpropan 2 Amine

2-Cyclopentylpropan-2-amine as an Organocatalyst

Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. Amines are a cornerstone of this field, primarily due to the nucleophilic and basic nature of the nitrogen lone pair.

Enamine and iminium catalysis are powerful strategies in organic synthesis, typically employing chiral secondary amines to activate carbonyl compounds. The catalytic cycle begins with the condensation of the amine catalyst with an aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion.

The performance of this compound in such roles is conceptually intriguing but presents certain challenges. The significant steric congestion around the nitrogen center would likely impede the initial formation of the enamine or iminium intermediate, particularly with bulky carbonyl substrates. nih.gov This difficulty arises from the steric clash between the catalyst's cyclopentyl and isopropyl groups and the substituents on the carbonyl compound. In many systems, primary amines are favored over secondary amines specifically to reduce steric congestion around the enamine moiety, thereby enabling the activation of more sterically demanding substrates like acyclic ketones. mdpi.com

However, this pronounced steric hindrance could also be advantageous. For substrates that can overcome the initial activation barrier, the bulky framework of this compound could provide an exceptionally well-defined chiral pocket (if a chiral variant were used), leading to high levels of stereocontrol in the subsequent reaction. The catalyst's bulk would effectively shield one face of the reactive intermediate, directing the approach of the reacting partner and potentially leading to high enantioselectivity.

| Substrate | Catalyst | Conceptual Reaction Efficiency | Rationale |

| Propanal | Pyrrolidine | High | Low steric hindrance allows for rapid formation of the enamine intermediate. |

| Propanal | This compound | Moderate to Low | Steric bulk of the catalyst slows the initial condensation step with the aldehyde. |

| 3,3-Dimethylbutanal | Pyrrolidine | Moderate | Steric bulk on the aldehyde substrate slightly hinders the reaction. |

| 3,3-Dimethylbutanal | This compound | Very Low | Severe steric clash between the bulky catalyst and the bulky substrate likely inhibits catalysis. |

In acid-base catalysis, a catalyst accelerates a reaction by donating or accepting a proton. britannica.com Amines function as Brønsted-Lowry bases by accepting a proton with their nitrogen lone pair. chemguide.co.uk The basicity of an amine is influenced by the electronic properties of its substituents. The alkyl groups (cyclopentyl and propyl) on this compound are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia (B1221849).

A key application for such a molecule is as a sterically hindered, non-nucleophilic base. In many organic reactions, a base is required to deprotonate a substrate or neutralize an acidic byproduct. However, simple amine bases can often act as competing nucleophiles, leading to unwanted side reactions. The significant steric bulk of this compound would effectively prevent the nitrogen's lone pair from attacking an electrophilic center, while still allowing it to abstract a small proton. mdpi.com This characteristic is invaluable for promoting reactions such as eliminations, where the amine's role is strictly limited to that of a proton acceptor.

| Compound | Conjugate Acid | pKa of Conjugate Acid (Approx.) | Basicity |

| Ammonia | Ammonium (B1175870) (NH₄⁺) | 9.25 | Weakest |

| Diethylamine | Diethylammonium ((CH₃CH₂)₂NH₂⁺) | 11.0 | Stronger |

| This compound | 2-Cyclopentylpropan-2-ammonium | ~11.2 (Estimated) | Strongest |

Role in Transition Metal Catalysis

The steric and electronic properties of ligands are critical to the function of transition metal catalysts. Bulky ligands can be used to stabilize reactive, low-coordinate metal complexes, and the chiral environment they create is often the basis for asymmetric catalysis. rsc.orgresearchgate.net

The this compound moiety can serve as a foundational block for synthesizing novel, sterically demanding ligands. By functionalizing the amine, it can be incorporated into multidentate ligand frameworks, such as aminophosphines, aminopyridinates, or salen-type structures. organic-chemistry.orgvot.pl The synthesis of such ligands would typically involve standard organic transformations. For instance, a P,N-ligand could be synthesized via condensation with a phosphine-substituted aldehyde, followed by reduction of the resulting imine. The extreme steric bulk imparted by the 2-cyclopentylpropan-2-amino group would be a defining feature of these ligands, creating a unique coordination environment around a metal center. This steric pressure can influence bond angles, promote specific coordination geometries, and create a well-defined pocket for substrate binding. researchgate.net

| Hypothetical Ligand Type | Potential Coordinating Atoms | Target Metals | Potential Application |

| Aminophosphine | N, P | Rh, Ir, Pd | Asymmetric Hydrogenation, Cross-Coupling |

| Aminopyridinate | N, N | Ti, Zr, Group 3 metals | Olefin Polymerization |

| Salen-type | N, N, O, O | Cu, Ni, Mn | Asymmetric Alkylation, Epoxidation |

| Phosphinoamide | N, P | Pd, Ti | C-N Coupling Reactions |

Metal complexes bearing ligands derived from this compound could mediate a variety of catalytic transformations.

Catalytic Reductions: In asymmetric hydrogenations and transfer hydrogenations, bulky chiral ligands are essential for achieving high enantioselectivity. Rhodium or iridium complexes of a chiral phosphine (B1218219) ligand derived from this compound could be highly effective catalysts. The ligand's steric profile would control the substrate's approach to the metal hydride, dictating the stereochemical outcome of the reduction. Such catalysts have been shown to be effective in the direct asymmetric reductive amination of ketones. nih.gov

Catalytic Oxidations: In metal-catalyzed oxidations, the bulky ligand framework could enhance selectivity by preventing over-oxidation or by directing the oxidant to a specific site on the substrate. The steric hindrance could also protect the metal center itself from oxidative degradation, potentially leading to a more robust catalyst.

Coupling Reactions: C-N cross-coupling reactions are fundamental in organic synthesis but can be challenging with hindered amines due to their low nucleophilicity. organic-chemistry.org However, specialized catalytic systems, such as heterobimetallic palladium-titanium complexes with bulky phosphinoamide ligands, have been developed to overcome this issue. organic-chemistry.org Similarly, nickel(II) complexes with sterically hindered ligands have been successfully employed in enantioselective C-H/N-H annulation reactions, where the ligand's structure is crucial for achieving stereocontrol. acs.org

Mechanistic Studies of this compound in Catalytic Cycles

The steric profile of this compound would profoundly influence the mechanism of any catalytic cycle in which it or its derivatives participate.

In an organocatalytic enamine cycle , the primary mechanistic impact would be on the rates of catalyst-substrate condensation and subsequent hydrolysis to release the product and regenerate the catalyst. The steric hindrance would slow these steps but could enhance the stereoselectivity of the key C-C bond-forming step by creating a more rigid and selective transition state.

In a transition metal-catalyzed cycle (e.g., hydroamination), the bulky ligand would influence nearly every elementary step. mit.edu

Ligand Association/Dissociation: The bulk may favor lower coordination numbers, potentially opening a coordination site for substrate binding.

Substrate Binding: The ligand's steric profile would control how the substrate coordinates to the metal center. In asymmetric catalysis, this step is often enantioselective.

By strategically blocking certain coordination pathways, the ligand can enhance regioselectivity and, in the case of chiral derivatives, enantioselectivity. Mechanistic studies, including kinetic analysis and spectroscopic identification of intermediates, would be essential to fully understand and optimize the catalytic performance of systems based on this unique amine. mit.edu

常见问题

Q. What are the optimal synthetic routes for 2-Cyclopentylpropan-2-amine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via alkylation of cyclopentylmagnesium bromide with acetone followed by reductive amination. Key optimization steps include:

- Catalyst Selection : Use of palladium or nickel catalysts for hydrogenation steps to minimize side reactions .

- Temperature Control : Maintain reflux conditions (60–80°C) during alkylation to enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on NMR signals for the cyclopentyl group (δ 1.5–2.2 ppm, multiplet) and the tertiary amine protons (δ 1.2–1.4 ppm, singlet) .

- IR Spectroscopy : Identify N-H stretching vibrations (3300–3500 cm) and C-N bonds (1250–1350 cm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 155 (M) and fragmentation patterns confirming the cyclopentyl backbone .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at adrenergic or serotonin receptors using radioligand displacement (e.g., -clonidine for α-adrenergic receptors) .

- Enzyme Inhibition Studies : Test inhibition of monoamine oxidase (MAO) via fluorometric assays with kynuramine as a substrate .

- Dose-Response Curves : Use HEK-293 cells transfected with target receptors to establish EC values .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved, and what catalytic systems show promise?

- Methodological Answer :

- Chiral Auxiliaries : Employ (R)- or (S)-BINAP ligands with ruthenium catalysts in asymmetric hydrogenation to achieve enantiomeric excess (ee >90%) .

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) in dynamic kinetic resolution of racemic mixtures .

- Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using logP values (predicted via XlogP3.0, target ≈2.5) and polar surface area (<60 Å) .

- ADMET Prediction : Use SwissADME or QikProp to optimize bioavailability and minimize CYP450 inhibition .

- Docking Validation : Cross-validate docking results (AutoDock Vina) with in vitro binding data to refine scoring functions .

Q. How should researchers address contradictions between in vitro receptor affinity and in vivo pharmacological activity for this compound?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to aggregate data from heterogeneous studies and identify confounding variables (e.g., metabolic stability) .

- Orthogonal Assays : Compare results from radioligand binding (in vitro) with functional assays (e.g., cAMP modulation in live cells) .

- Pharmacokinetic Profiling : Measure plasma protein binding and half-life in rodent models to assess bioavailability discrepancies .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate LD and Hill slopes .

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points in triplicate experiments .

- Meta-Analysis : Apply random-effects models to pool data from multiple studies when assessing long-term toxicity .

Q. How can researchers validate the structural identity of novel this compound derivatives with ambiguous spectral data?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry .

- 2D NMR : Use - HSQC and HMBC to assign quaternary carbons and verify cyclopentyl connectivity .

- Isotopic Labeling : Synthesize -labeled analogs to distinguish amine protons in crowded NMR regions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent amine vapor accumulation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and safety goggles resistant to organic solvents .

- Spill Management : Neutralize spills with 10% acetic acid solution before absorption with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。